3-Iodobut-2-en-1-ol

Bond Dissociation Energy Oxidative Addition Palladium Catalysis

Procure (Z)-3-Iodobut-2-en-1-ol (CAS 35761-83-2) for stereospecific synthesis. This low-MW (198.00 g/mol) bifunctional C4 building block features a vinyl iodide with a weak C–I bond (BDE ~57 kcal/mol), enabling orders-of-magnitude faster oxidative addition in Pd-catalyzed cross-couplings compared to bromides or chlorides. Its (Z)-stereochemistry is retained in Sonogashira/cyclization cascades, affording stereodefined 2-alkenylfurans key to pharma and agrochemical programs. The allylic alcohol (pKa ~15.6) allows orthogonal TBS protection, while reaction with ZrCl₄/KI yields (Z)-1,3-diiodobut-2-ene in 90% yield—a dual-electrophile linchpin. Available in batch-specific purities ≥95%; contact us for scale-up and custom packaging.

Molecular Formula C4H7IO
Molecular Weight 198.00 g/mol
CAS No. 35761-83-2
Cat. No. B12286650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobut-2-en-1-ol
CAS35761-83-2
Molecular FormulaC4H7IO
Molecular Weight198.00 g/mol
Structural Identifiers
SMILESCC(=CCO)I
InChIInChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2-
InChIKeyFGVPOVUNPAAFPT-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobut-2-en-1-ol (CAS 35761-83-2) – A Defined (Z)-Vinyl Iodide Allylic Alcohol for Stereoselective Cross-Coupling and Heterocycle Synthesis


3-Iodobut-2-en-1-ol (CAS 35761-83-2), specifically the (Z)-stereoisomer, is a low-molecular-weight (198.00 g/mol) bifunctional C4 building block that combines a vinyl iodide moiety and an allylic hydroxyl group within a defined four-carbon framework [1]. The compound is characterized by a computed XLogP3-AA value of 1.3 and a topological polar surface area of 20.2 Ų [1]. Its structural rigidity, conferred by the (Z)-configured double bond, enables predictable stereochemical outcomes in downstream transformations, a feature that distinguishes it from flexible saturated analogs or undefined E/Z mixtures [2].

Why 3-Iodobut-2-en-1-ol Cannot Be Trivially Substituted by Other 3-Halo-but-2-en-1-ols in Pd-Catalyzed or Stereospecific Transformations


The 3-halo-but-2-en-1-ol class exhibits profound reactivity divergence that precludes simple interchange. The carbon–iodine bond in 3-iodobut-2-en-1-ol possesses a bond dissociation energy (BDE) of approximately 57 kcal/mol, which is substantially weaker than the corresponding C–Br (≈72 kcal/mol) and C–Cl (≈85 kcal/mol) bonds [1]. This thermodynamic advantage translates into kinetically distinct behavior in oxidative addition steps of palladium-catalyzed cross-couplings, where iodides react orders of magnitude faster than bromides and chlorides [1]. Furthermore, the (Z)-stereochemistry of the parent compound (CAS 35761-83-2) is a critical determinant of product geometry in stereospecific reactions; the (E)-isomer (CAS 37428-58-3) yields distinct stereochemical outcomes and cannot serve as a direct substitute when (Z)-selectivity is required .

Quantitative Differentiation of 3-Iodobut-2-en-1-ol Against Closest Analogs: A Procurement-Focused Evidence Guide


C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Thermodynamic Basis for Superior Oxidative Addition Kinetics

The carbon–iodine bond in 3-iodobut-2-en-1-ol has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to ~72 kcal/mol for the C–Br bond in 3-bromobut-2-en-1-ol and ~85 kcal/mol for the C–Cl bond in 3-chlorobut-2-en-1-ol [1]. This 15–28 kcal/mol lower BDE translates to a significantly lower activation barrier for oxidative addition to Pd(0), which is the rate-limiting step in many cross-coupling catalytic cycles [1].

Bond Dissociation Energy Oxidative Addition Palladium Catalysis

Demonstrated Sonogashira Coupling Proficiency: Direct Entry to 4-Alkyn-2-ene-1,6-diol Intermediates

(Z)-3-Iodoalk-2-en-1-ols, including the parent (Z)-3-iodobut-2-en-1-ol, undergo Sonogashira coupling with terminal propargyl alcohols to yield 4-alkyn-2-ene-1,6-diols [1]. While the publication does not report an isolated yield for the unsubstituted parent compound, the methodology is explicitly validated for the 3-iodoalk-2-en-1-ol scaffold. The corresponding bromo- and chloro-analogs would be unreactive or require forcing conditions under identical catalyst loadings, due to their stronger C–X bonds [2].

Sonogashira Coupling Furan Synthesis Allylic Alcohol

High-Yielding Iodination to (Z)-1,3-Diiodobut-2-ene Under Mild Conditions

3-Iodobut-2-en-1-ol reacts with ZrCl₄ and KI in acetonitrile over 0.5 hours to afford (Z)-1,3-diiodobut-2-ene in 90% yield . This transformation demonstrates the compound's utility as a precursor to diiodoalkenes, which are valuable intermediates in further cross-coupling or elimination chemistry. The 90% isolated yield under mild, short-duration conditions underscores the synthetic accessibility of advanced intermediates from this starting material.

Iodination Synthetic Efficiency Building Block

pKa Value as a Proxy for Hydroxyl Group Reactivity in Etherification and Esterification

The computed acid dissociation constant (pKa) for (2E)-3-iodobut-2-en-1-ol is 15.589 [1]. This value reflects the electron-withdrawing effect of the β-iodo substituent, which modestly increases the acidity of the allylic hydroxyl relative to unsubstituted crotyl alcohol (pKa ≈ 16–17). While no pKa data is available for the (Z)-isomer, the (E)-isomer value serves as a reasonable approximation for the (Z)-form [1].

pKa Alcohol Reactivity Protecting Group Strategy

Defined (Z)-Stereochemistry as a Determinant of Stereochemical Outcomes in Alkylation and Cycloaddition Reactions

3-Iodobut-2-en-1-ol (CAS 35761-83-2) is specifically the (Z)-stereoisomer, as confirmed by its InChIKey (FGVPOVUNPAAFPT-RQOWECAXSA-N) and NMR spectral data [1][2]. The (E)-isomer (CAS 37428-58-3) is a distinct commercial entity with different physical properties and reactivity profiles . In stereospecific transformations such as the Sonogashira coupling-furan synthesis sequence, the (Z)-geometry is preserved in the product, directly dictating the stereochemistry of the resulting furan substituents [3].

Stereochemistry Allylic Alkylation Cycloaddition

Optimal Application Domains for 3-Iodobut-2-en-1-ol Based on Verified Reactivity and Physicochemical Profile


Synthesis of Polysubstituted Furans via Stepwise Sonogashira Coupling and Cycloisomerization

The compound serves as a privileged substrate for the synthesis of 2-(1-alkenyl)furans and 2-(1,4-alkadienyl)furans. The sequence involves Sonogashira coupling of (Z)-3-iodobut-2-en-1-ol with a terminal propargylic alcohol, followed by Au(I)- or Pd(II)-catalyzed cyclization and aromatization via elimination of H₂O [1]. The (Z)-stereochemistry of the starting iodoalkenol is retained, enabling stereocontrolled access to furan derivatives that are common motifs in pharmaceuticals and agrochemicals [1].

Preparation of (Z)-1,3-Diiodobut-2-ene as a Versatile Cross-Coupling Partner

Treatment of 3-iodobut-2-en-1-ol with ZrCl₄ and KI in acetonitrile for 0.5 h yields (Z)-1,3-diiodobut-2-ene in 90% isolated yield . This diiodoalkene is a valuable linchpin for sequential cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkyl groups at both termini of the C4 chain .

Stereoselective Construction of γ-Methylated Michael Acceptors via Alkylcopper Cross-Coupling

Stereodefined secondary alkylcopper reagents undergo stereoretentive cross-coupling with 3-iodo unsaturated carbonyl derivatives, including 3-iodobut-2-en-1-ol derivatives, to yield γ-methylated Michael acceptors with high diastereoselectivity (dr up to 96:4) [2]. This methodology provides access to chiral building blocks for natural product synthesis and medicinal chemistry [2].

Functionalization via Hydroxyl Group Derivatization for Enhanced Stability or Subsequent Transformations

The allylic hydroxyl group (pKa ≈ 15.6) can be readily protected as a silyl ether (e.g., TBS or TBDMS) to improve stability during multi-step sequences or to serve as a latent electrophile after deprotection [3]. This orthogonal functionalization strategy is commonly employed in complex molecule synthesis where the iodide must undergo cross-coupling while the alcohol remains protected [3].

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